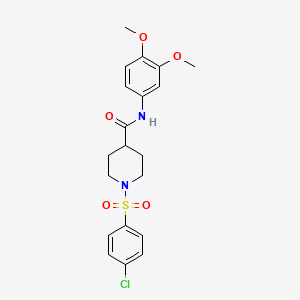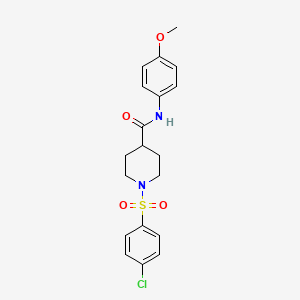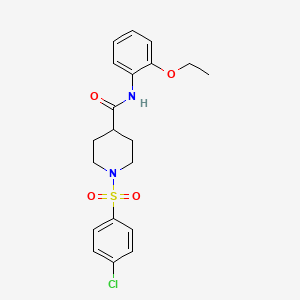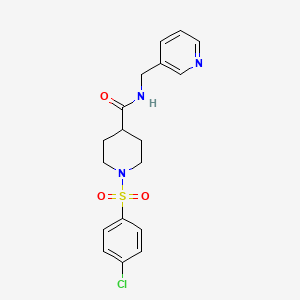
1-(4-chlorophenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide
Overview
Description
1-(4-chlorophenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a cyclopentyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like 4-chlorobenzenesulfonyl chloride.
Attachment of the Cyclopentyl Group: This can be done through alkylation reactions using cyclopentyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-chlorophenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonyl group, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The cyclopentyl group may enhance binding affinity or selectivity, depending on the target.
Comparison with Similar Compounds
1-(4-chlorophenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide can be compared with similar compounds like:
1-(4-chlorophenyl)sulfonyl-N-cyclohexylpiperidine-4-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(4-chlorophenyl)sulfonyl-N-methylpiperidine-4-carboxamide: Contains a methyl group instead of a cyclopentyl group.
1-(4-chlorophenyl)sulfonyl-N-phenylpiperidine-4-carboxamide: Features a phenyl group in place of the cyclopentyl group.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c18-14-5-7-16(8-6-14)24(22,23)20-11-9-13(10-12-20)17(21)19-15-3-1-2-4-15/h5-8,13,15H,1-4,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZDTWQHMHQUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3561966.png)

![methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3561974.png)


![5-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3561998.png)
![1-(3-fluoro-4-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3562009.png)
![1-[3-Fluoro-4-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one](/img/structure/B3562014.png)
![N-(2-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3562017.png)





